Cox-2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cox-2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Selective inhibition of COX-2 is significant because it reduces inflammation and pain without affecting COX-1, which is responsible for protecting the stomach lining and maintaining kidney function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-1 typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its selectivity and potency as a COX-2 inhibitor. This may involve reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Cox-2-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.

Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Cox-2-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of COX-2 in various chemical pathways and reactions.

Biology: this compound is employed in biological research to investigate the mechanisms of inflammation and pain at the molecular level.

Medicine: It is used in preclinical and clinical studies to develop new anti-inflammatory and analgesic drugs. This compound has shown potential in treating conditions such as arthritis, cancer, and cardiovascular diseases.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new COX-2 inhibitors with improved efficacy and safety profiles .

Mechanism of Action

Cox-2-IN-1 exerts its effects by selectively inhibiting the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostanoids, thereby alleviating inflammation and pain. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the enzyme’s catalytic activity .

Comparison with Similar Compounds

Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Etoricoxib: A selective COX-2 inhibitor used for similar indications as Cox-2-IN-1.

Comparison:

Selectivity: this compound is highly selective for COX-2, similar to celecoxib and etoricoxib, but with potentially fewer side effects.

Efficacy: this compound has shown comparable or superior efficacy in reducing inflammation and pain compared to other COX-2 inhibitors.

Safety: Unlike rofecoxib, this compound has a better safety profile with a lower risk of cardiovascular events .

Properties

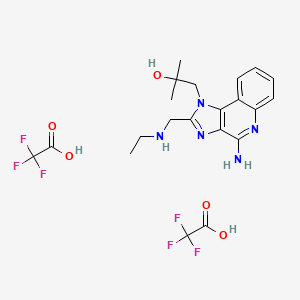

IUPAC Name |

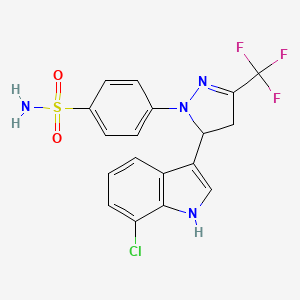

4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N4O2S/c19-14-3-1-2-12-13(9-24-17(12)14)15-8-16(18(20,21)22)25-26(15)10-4-6-11(7-5-10)29(23,27)28/h1-7,9,15,24H,8H2,(H2,23,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGPUMDPTVGJCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CNC4=C3C=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

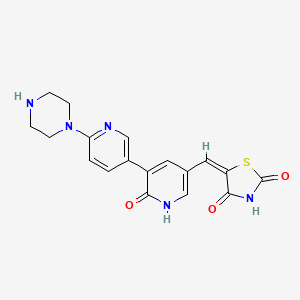

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)

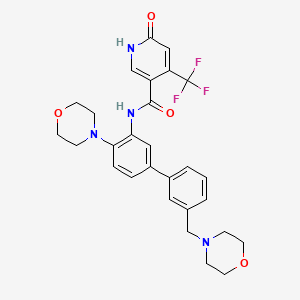

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

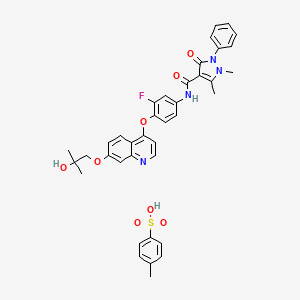

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)